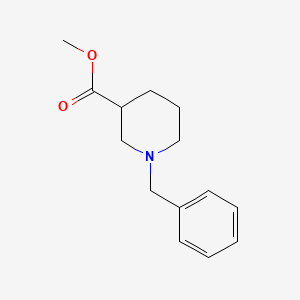

Methyl 1-benzylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMYSVPWAUCMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434940 | |

| Record name | Methyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-91-6 | |

| Record name | Methyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-benzylpiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The benzylpiperidine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets within the central nervous system.[1] This document details plausible synthetic routes, predicted characterization data based on analogous compounds, and discusses the potential pharmacological relevance of this molecule.

Physicochemical Properties

This compound is an organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 50585-91-6 | [2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| Boiling Point | 108-110 °C (at 1 Torr) | [2] |

| Purity | Typically available at ≥95% |

Synthesis of this compound

Two primary synthetic strategies are viable for the preparation of this compound: N-alkylation of methyl piperidine-3-carboxylate (methyl nipecotate) and reductive amination of benzaldehyde with methyl piperidine-3-carboxylate .

Synthesis Workflow

Experimental Protocols

1. N-Alkylation of Methyl piperidine-3-carboxylate

This method involves the direct alkylation of the secondary amine of the piperidine ring with a benzyl halide.

-

Materials:

-

Methyl piperidine-3-carboxylate (Methyl nipecotate)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of methyl piperidine-3-carboxylate (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

2. Reductive Amination

This two-step, one-pot procedure involves the formation of an intermediate imine from methyl piperidine-3-carboxylate and benzaldehyde, followed by its reduction.

-

Materials:

-

Methyl piperidine-3-carboxylate (Methyl nipecotate)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve methyl piperidine-3-carboxylate (1 equivalent) and benzaldehyde (1-1.1 equivalents) in DCE or THF.

-

Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield this compound.

-

Characterization of this compound

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | * 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. |

| * 3.60-3.70 ppm (s, 3H): Methyl ester protons (-COOCH₃). | |

| * 3.50-3.60 ppm (s, 2H): Benzylic protons (-CH₂-Ph). | |

| * 1.50-3.20 ppm (m, 9H): Piperidine ring protons. | |

| ¹³C NMR | * ~174 ppm: Carbonyl carbon of the ester. |

| * ~138 ppm: Quaternary aromatic carbon of the benzyl group. | |

| * ~129, ~128, ~127 ppm: Aromatic carbons of the benzyl group. | |

| * ~63 ppm: Benzylic carbon (-CH₂-Ph). | |

| * ~52-58 ppm: Piperidine ring carbons adjacent to the nitrogen. | |

| * ~51 ppm: Methyl ester carbon (-COOCH₃). | |

| * ~24-45 ppm: Other piperidine ring carbons. | |

| FT-IR (cm⁻¹) | * ~3000-2800: C-H stretching (aliphatic and aromatic). |

| * ~1735: C=O stretching of the ester. | |

| * ~1600, ~1495, ~1450: C=C stretching of the aromatic ring. | |

| * ~1200-1100: C-O stretching of the ester. | |

| * ~740, ~700: C-H out-of-plane bending for a monosubstituted benzene ring. | |

| Mass Spectrometry (m/z) | * 233 (M⁺): Molecular ion peak. |

| * 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl compounds. | |

| * 142: Fragment corresponding to the loss of the benzyl group. | |

| * 174: Fragment corresponding to the loss of the methoxycarbonyl group. |

Logical Relationship of Mass Spectrometry Fragmentation

Potential Pharmacological Relevance and Drug Development Applications

The piperidine nucleus is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[3] Specifically, the N-benzylpiperidine motif is frequently utilized in the design of compounds targeting the central nervous system.[4] Derivatives of benzylpiperidine have been investigated for a variety of pharmacological activities, including but not limited to:

-

Cholinesterase Inhibition: Some benzylpiperidine derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease.[5]

-

Monoamine Reuptake Inhibition: The benzylpiperidine scaffold is found in compounds that act as monoamine reuptake inhibitors, affecting neurotransmitters like dopamine, norepinephrine, and serotonin.[6]

-

Sigma (σ) Receptor Modulation: A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[1]

The presence of the methyl carboxylate group at the 3-position of the piperidine ring in this compound offers a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities, potentially leading to the discovery of novel therapeutic agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. This flexibility makes this compound a valuable building block for drug discovery and development programs.[7]

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. While a specific, detailed experimental protocol from a peer-reviewed journal was not identified in the conducted search, plausible and well-established synthetic routes through N-alkylation and reductive amination have been presented. The predicted characterization data, based on analogous structures, provides a solid foundation for the identification and analysis of this compound. The established importance of the benzylpiperidine scaffold in medicinal chemistry suggests that this compound is a promising starting point for the development of novel therapeutics, particularly for central nervous system disorders. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of b… [ouci.dntb.gov.ua]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

"Methyl 1-benzylpiperidine-3-carboxylate" CAS number and properties

CAS Number: 50585-91-6

This technical guide provides a comprehensive overview of Methyl 1-benzylpiperidine-3-carboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a substituted piperidine derivative with a benzyl group attached to the nitrogen atom and a methyl ester at the 3-position of the piperidine ring. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50585-91-6 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| Boiling Point | 108-110 °C (at 1 Torr) | [1] |

| Appearance | Not specified (likely a liquid at room temperature) | |

| Purity | Typically available at ≥95% | [2] |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate) with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon of the benzyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of N-benzylpiperidine derivatives.

Materials:

-

Methyl piperidine-3-carboxylate

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

To a solution of methyl piperidine-3-carboxylate (1.0 equivalent) in the chosen anhydrous solvent, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The benzylpiperidine moiety is a common scaffold in medicinal chemistry, appearing in compounds targeting various biological systems.

Notably, derivatives of benzylpiperidine have been investigated as:

-

Cholinesterase inhibitors: For the potential treatment of Alzheimer's disease.

-

Monoacylglycerol lipase (MAGL) inhibitors: Explored for their potential in treating neurological disorders.

The reactivity of the ester group allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid, amidation to form various amides, or reduction to the alcohol, providing a versatile platform for the synthesis of diverse compound libraries.

Visualizations

Logical Relationship of Synthesis

Caption: Logical flow of the N-alkylation synthesis.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step synthesis and purification workflow.

References

"Methyl 1-benzylpiperidine-3-carboxylate" molecular structure and IUPAC name

An In-depth Technical Guide to Methyl 1-benzylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, and key chemical data for this compound. It is intended to serve as a valuable resource for professionals in research, development, and academia.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.

IUPAC Name: this compound[1]

Physicochemical Data

The known quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 50585-91-6 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| Boiling Point | 108-110 °C (at 1 Torr) |

Molecular Structure

The molecular structure of this compound consists of a central piperidine ring. A benzyl group is attached to the nitrogen atom at position 1, and a methyl carboxylate group is attached to the carbon atom at position 3.

Caption: 2D representation of this compound.

Experimental Protocols

Method A: N-Alkylation of Methyl piperidine-3-carboxylate

This approach involves the reaction of methyl piperidine-3-carboxylate with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

-

Reactants:

-

Methyl piperidine-3-carboxylate (also known as methyl nipecotate)

-

Benzyl bromide (or another suitable benzylating agent)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

-

-

General Procedure:

-

Dissolve methyl piperidine-3-carboxylate in the chosen solvent.

-

Add the base to the solution.

-

Add benzyl bromide dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by a suitable technique like TLC.

-

Upon completion, the reaction mixture is worked up by filtering the solid byproducts and removing the solvent under reduced pressure.

-

The crude product is then purified, commonly by column chromatography.

-

Method B: Esterification of 1-Benzylpiperidine-3-carboxylic acid

This method involves the conversion of the carboxylic acid to its methyl ester. A common method for this transformation is the Fischer esterification.

-

Reactants:

-

1-Benzylpiperidine-3-carboxylic acid (N-benzylnipecotic acid)

-

Methanol (serves as both reactant and solvent)

-

A strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

-

General Procedure:

-

Dissolve or suspend 1-benzylpiperidine-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of the strong acid.

-

The mixture is heated at reflux for several hours until the esterification is complete (monitored by TLC or other analytical methods).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

-

Signaling Pathways and Experimental Workflows

As of the current literature survey, this compound is primarily documented as a chemical intermediate. There is no available information on its involvement in specific signaling pathways or established experimental workflows related to biological activity. This compound may serve as a building block for the synthesis of more complex molecules with potential pharmacological properties.

The logical workflow for the synthesis of this compound can be visualized as follows, based on the two potential methods described.

Caption: Potential synthetic workflows for this compound.

References

Spectral Analysis of Methyl 1-benzylpiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of Methyl 1-benzylpiperidine-3-carboxylate (CAS No. 50585-91-6). Due to the limited availability of published experimental spectral data for this specific compound, this document presents predicted values for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide also includes standardized experimental protocols for acquiring NMR, IR, and MS data, which can be applied to the analysis of this and other related small molecules. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a common motif in many biologically active compounds, and understanding the structural and physicochemical properties of its derivatives is crucial for drug design and synthesis. Spectroscopic analysis is an indispensable tool for the structural elucidation and characterization of such novel chemical entities. This guide focuses on the predicted spectral data of this compound and provides the necessary experimental frameworks for its empirical verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of related structures, including 1-benzylpiperidine and methyl piperidine-3-carboxylate.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.65 | s | 3H | Methyl ester protons (OCH₃) |

| ~ 3.50 | s | 2H | Benzylic protons (NCH₂Ph) |

| ~ 2.80 - 3.00 | m | 2H | Piperidine protons (H-2eq, H-6eq) |

| ~ 2.50 | m | 1H | Piperidine proton (H-3) |

| ~ 2.00 - 2.20 | m | 2H | Piperidine protons (H-2ax, H-6ax) |

| ~ 1.60 - 1.90 | m | 4H | Piperidine protons (H-4, H-5) |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 173 | Carbonyl carbon (C=O) |

| ~ 138 | Aromatic carbon (ipso-C of benzyl) |

| ~ 129 | Aromatic carbons (ortho-C of benzyl) |

| ~ 128 | Aromatic carbons (meta-C of benzyl) |

| ~ 127 | Aromatic carbon (para-C of benzyl) |

| ~ 63 | Benzylic carbon (NCH₂Ph) |

| ~ 58 | Piperidine carbon (C-2) |

| ~ 54 | Piperidine carbon (C-6) |

| ~ 51 | Methyl ester carbon (OCH₃) |

| ~ 41 | Piperidine carbon (C-3) |

| ~ 28 | Piperidine carbon (C-5) |

| ~ 24 | Piperidine carbon (C-4) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2800 | Medium-Strong | Aliphatic C-H stretch (piperidine and methyl) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1190, 1160 | Strong | C-O stretch (ester) |

| ~ 740, 700 | Strong | Aromatic C-H bend (monosubstituted benzene) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 233 | Moderate | [M]⁺ (Molecular Ion) |

| 142 | Moderate | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 82 | Moderate | [C₅H₈N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters may need to be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Data Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the FID and phase the spectrum.

-

Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

-

Acquire a background spectrum of the clean, empty ATR crystal.[1]

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - GC-MS)

-

Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer.

-

The GC will separate the sample from the solvent and any impurities.

-

In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: General workflow for spectral analysis of organic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The tabulated data and standardized protocols offer a solid foundation for researchers to undertake the empirical analysis of this compound. The successful acquisition and interpretation of NMR, IR, and MS spectra are fundamental to confirming the identity, purity, and structure of synthesized molecules, which is a critical step in the advancement of drug discovery and development programs. It is recommended that the predicted data presented herein be confirmed by experimental analysis.

References

An In-depth Technical Guide to Methyl 1-benzylpiperidine-3-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide focuses on the derivatives and analogs of methyl 1-benzylpiperidine-3-carboxylate, a key building block for developing novel therapeutics. The strategic placement of substituents on both the piperidine ring and the N-benzyl group allows for fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds, with a particular focus on their role as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and straightforward method involves the N-alkylation of a piperidine-3-carboxylate derivative with a suitable benzyl halide.

Experimental Protocol: N-benzylation of Methyl Piperidine-3-carboxylate

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Methyl piperidine-3-carboxylate hydrochloride

-

Substituted or unsubstituted benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired benzyl bromide (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 1-benzylpiperidine scaffold have shown significant potential as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.

While much of the existing research has focused on 4-substituted N-benzylpiperidine analogs, the principles of their structure-activity relationships can provide valuable insights for the design of novel 3-substituted derivatives.

Quantitative Data on N-Benzylpiperidine Analogs

The following table summarizes the cholinesterase inhibitory activity of various N-benzylpiperidine derivatives. It is important to note that the majority of the data presented is for 4-substituted analogs, which can serve as a basis for designing and predicting the activity of 3-substituted compounds.

| Compound ID | R (Substitution on Benzyl Ring) | X (Substitution at 4-position) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| 1 | H | -CH₂-NH-SO₂-(1,3-dimethylbenzimidazolinone) | 3.14 ± 1.12 | >100 | [1] |

| 2 | 4-Cl | -CH₂-NH-SO₂-(1,3-dimethylbenzimidazolinone) | 0.21 ± 0.03 | >100 | [1] |

| 3 | 3-F | -CH₂-NH-SO₂-(1,3-dimethylbenzimidazolinone) | 0.28 ± 0.09 | >100 | [1] |

| 4 | H | -CONH-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl) | 0.41 ± 1.25 | - | [2] |

| 5 | H | -CONH-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) | 5.94 ± 1.08 | - | [2] |

| 6 | H | -CO-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | 28.3 ± 1.5 | >500 | [3] |

| 7 | 3-F | -CO-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | 35.1 ± 1.8 | >500 | [3] |

SAR Insights for 3-Substituted Analogs (Hypothesized):

-

N-Benzyl Group: Substitution on the benzyl ring significantly influences activity. Electron-withdrawing groups, such as halogens at the meta or para position, appear to enhance AChE inhibitory potency.[1]

-

Piperidine Ring Substitution: The nature and position of the substituent on the piperidine ring are critical. While extensive data exists for 4-substituted analogs, it is hypothesized that a well-designed 3-substituted derivative, such as an ester or amide, can effectively interact with the active site of cholinesterases. The ester or amide functionality can act as a hydrogen bond acceptor, mimicking the ester group of acetylcholine.

-

Linker and Terminal Group: For carboxamide derivatives, the nature of the terminal aromatic or heterocyclic ring system is a key determinant of activity.[2] This suggests that for this compound, conversion of the methyl ester to various amides with diverse terminal moieties could be a fruitful strategy for lead optimization.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft.

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic signaling pathway at a synapse.

References

The Pivotal Role of Methyl 1-benzylpiperidine-3-carboxylate in Organic Synthesis and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpiperidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the landscape of organic chemistry and medicinal chemistry. Its unique structural scaffold, featuring a piperidine ring N-substituted with a benzyl group and a methyl carboxylate at the 3-position, makes it a valuable intermediate in the synthesis of a wide range of complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key precursor in the development of novel therapeutics. The N-benzylpiperidine motif is frequently utilized in drug discovery to fine-tune the efficacy and physicochemical properties of drug candidates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50585-91-6 | [2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| Boiling Point | 108-110 °C (1 Torr) | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate). This reaction is typically achieved by treating the secondary amine of the piperidine ring with a benzyl halide, such as benzyl bromide, in the presence of a base.

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: N-Benzylation of Methyl piperidine-3-carboxylate

The following is a representative experimental protocol for the synthesis of this compound, based on analogous procedures for N-alkylation of piperidine derivatives.

Materials:

-

Methyl piperidine-3-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (solvent)

Procedure:

-

To a stirred solution of methyl piperidine-3-carboxylate in anhydrous acetonitrile, add potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Based on similar N-alkylation reactions, yields for this transformation are expected to be in the range of 80-95%.

Spectroscopic Characterization

¹H NMR:

-

Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic protons: A singlet at approximately δ 3.5 ppm for the two protons of the -CH₂-Ph group.

-

Ester methyl protons: A singlet around δ 3.7 ppm for the three protons of the -COOCH₃ group.

-

Piperidine ring protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the protons on the piperidine ring.

¹³C NMR:

-

Aromatic carbons: Signals in the range of δ 127-138 ppm.

-

Benzylic carbon: A signal around δ 63 ppm for the -CH₂-Ph carbon.

-

Ester carbonyl carbon: A signal in the downfield region, typically around δ 173 ppm.

-

Ester methyl carbon: A signal around δ 52 ppm.

-

Piperidine ring carbons: Signals in the range of δ 24-58 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 233. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and other characteristic fragments of the piperidine ring.

Role in Organic Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The N-benzylpiperidine scaffold is a common feature in a variety of biologically active compounds.

Figure 2: Synthetic utility of this compound.

Precursor for Cholinesterase Inhibitors

Derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][5] The N-benzylpiperidine moiety often serves as a key pharmacophoric element that interacts with the active site of these enzymes. This compound can be readily converted to a variety of amides and other derivatives to explore structure-activity relationships in the development of new cholinesterase inhibitors.

Scaffold for CNS-Active Agents

The benzylpiperidine core is a privileged structure for targeting various receptors and transporters in the central nervous system (CNS).[6] While direct pharmacological data for this compound is limited, its structural similarity to known monoamine transporter ligands and other CNS-active agents suggests its potential as a starting point for the design of novel therapeutics for neurological and psychiatric disorders. For instance, benzylpiperidine derivatives have been explored as monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential for their anti-nociceptive, anti-inflammatory, and antioxidant properties.[3]

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its functional groups allow for the generation of diverse molecular libraries for drug discovery programs. The established importance of the N-benzylpiperidine scaffold in CNS-targeting agents underscores the value of this compound as a key intermediate for the development of the next generation of therapeutics. Further exploration of the pharmacological profile of its derivatives is warranted to fully unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. connectjournals.com [connectjournals.com]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 1-benzylpiperidine-3-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and application of Methyl 1-benzylpiperidine-3-carboxylate, a key building block in the development of novel therapeutics. Its versatile piperidine core, substituted with a benzyl group for steric and electronic modulation and a reactive carboxylate for further functionalization, makes it an attractive starting material for a diverse range of biologically active molecules. This document provides detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms to facilitate its use in research and drug discovery.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-alkylation of commercially available methyl piperidine-3-carboxylate (methyl nipecotate). This reaction is typically achieved by treating methyl nipecotate with a benzylating agent, such as benzyl bromide, in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol: N-benzylation of Methyl piperidine-3-carboxylate

Materials:

-

Methyl piperidine-3-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl piperidine-3-carboxylate in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 50585-91-6 |

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, particularly enzyme inhibitors. The piperidine scaffold can be further modified at the 3-position carboxylate, and the benzyl group can be retained or cleaved as needed.

Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer.[1][2] Benzylpiperidine derivatives have been explored as both reversible and irreversible MAGL inhibitors.[3][4]

Caption: Synthetic route to benzylpiperidine-based MAGL inhibitors.

| Compound | Target | IC₅₀ (nM) | Reference |

| Benzylpiperidine Derivative 1 | MAGL | 133.9 | [2] |

| Benzylpiperidine Derivative 2 | MAGL | 124.6 | [2] |

| Benzylpiperidine Derivative 3 | MAGL | 107.2 | [2] |

Synthesis of Cholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.[5] By inhibiting the breakdown of the neurotransmitter acetylcholine, these drugs can help to improve cognitive function.[6] The N-benzylpiperidine moiety is a common scaffold in the design of potent and selective cholinesterase inhibitors, including analogs of the drug Donepezil.[7][8][9]

Caption: General synthesis of cholinesterase inhibitors.

| Compound | Target | IC₅₀ (µM) | Reference |

| Benzylpiperidine Derivative A | eeAChE | 0.39 | [7] |

| Benzylpiperidine Derivative B | eqBChE | 0.16 | [7] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 | [8] |

Signaling Pathways

Cholinesterase Inhibition Signaling Pathway

Cholinesterase inhibitors exert their therapeutic effect by modulating synaptic transmission at cholinergic synapses. By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to its accumulation in the synaptic cleft. This results in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors.[6]

Caption: Mechanism of cholinesterase inhibitors.

Monoacylglycerol Lipase (MAGL) Inhibition Signaling Pathway

MAGL inhibitors modulate the endocannabinoid system. By blocking the MAGL-mediated degradation of 2-arachidonoylglycerol (2-AG), these inhibitors increase the levels of this endocannabinoid. Elevated 2-AG then leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in a wide range of physiological processes, including pain, inflammation, and neurotransmission.[10]

Caption: Mechanism of MAGL inhibitors.

References

- 1. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]

- 4. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Methyl 1-benzylpiperidine-3-carboxylate: A Technical Guide for Researchers

An In-depth Exploration of Potential Biological Activities and Methodologies for Drug Discovery Professionals

Methyl 1-benzylpiperidine-3-carboxylate, a piperidine derivative, stands as a compound of significant interest within the landscape of medicinal chemistry and drug development. While direct and extensive biological data on this specific molecule remains nascent, its structural architecture, featuring the N-benzylpiperidine core, positions it as a promising scaffold for targeting a range of critical biological entities. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from structurally related analogs. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide future investigations.

Potential Biological Activities

The N-benzylpiperidine motif is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of its structural analogs, this compound is hypothesized to exhibit potential therapeutic relevance in several key areas:

-

Neurodegenerative Disorders: Through the inhibition of cholinesterases (Acetylcholinesterase and Butyrylcholinesterase).

-

Neurological and Psychiatric Conditions: By modulating the activity of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Pain and Inflammation: Via interaction with sigma receptors (σ1 and σ2).

-

Metabolic and Inflammatory Diseases: Through the inhibition of monoacylglycerol lipase (MAGL).

The following sections delve into the specifics of these potential activities, supported by quantitative data from analogous compounds and detailed experimental methodologies to facilitate further research.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

Derivatives of N-benzylpiperidine have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the degradation of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes to cognitive decline. Consequently, inhibitors of these enzymes are a cornerstone of current Alzheimer's therapy.

Quantitative Data for Benzylpiperidine Analogs as Cholinesterase Inhibitors

The following table summarizes the cholinesterase inhibitory activity of various benzylpiperidine derivatives, providing a comparative landscape for the potential efficacy of this compound.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [1] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 | [1] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 | [1] |

| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 | [2] |

| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 | [2] |

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e ) | AChE | 16.07 | [3] |

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e ) | BuChE | 15.16 | [3] |

| Coumarin-3-carboxamide derivative (10c ) | AChE | 0.0003 | [4] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BuChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BuChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE/BuChE, DTNB, and ATCI/BTCI in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Phosphate buffer

-

DTNB solution

-

Test compound at various concentrations (or solvent for control)

-

AChE or BuChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set duration using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Cholinesterase Inhibitor Screening

Caption: Workflow for in vitro cholinesterase inhibitor screening using the Ellman's method.

Modulation of Monoamine Transporters

The N-benzylpiperidine scaffold is a key feature in many ligands that bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.

Quantitative Data for Benzylpiperidine Analogs as Monoamine Transporter Ligands

The following table presents the binding affinities of various benzylpiperidine derivatives for DAT, SERT, and NET.

| Compound/Derivative | Target | IC50 (nM) | Ki (nM) | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine (5a ) | DAT | 17.2 | - | [5] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine (11b ) | DAT | 16.4 | - | [5] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(2-thienylmethyl)piperidine (13b ) | DAT | 13.8 | - | [5] |

| 4-Benzylpiperidine carboxamide (7e ) | SERT | - | 1.8 | [6] |

| 4-Benzylpiperidine carboxamide (7e ) | NET | - | 3.2 | [6] |

| 4-Benzylpiperidine carboxamide (7j ) | SERT | - | 2.5 | [6] |

| 4-Benzylpiperidine carboxamide (7j ) | NET | - | 4.1 | [6] |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-naphthylmethyl)piperidine | DAT | - | 0.7 | [7] |

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity of a test compound for DAT, SERT, or NET using a specific radioligand.

Materials:

-

Cell membranes expressing the target transporter (e.g., from HEK293 cells or rat brain tissue)

-

Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

-

Assay buffer

-

Wash buffer

-

Unlabeled competing ligand (for non-specific binding determination)

-

Test compound

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled competing ligand, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Transporter Signaling Pathway

Caption: Simplified diagram of a dopaminergic synapse illustrating the role of DAT and the potential inhibitory action of this compound.

Sigma Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various central nervous system disorders, including neuropathic pain and psychiatric conditions. The benzylpiperidine scaffold is a common feature in many potent sigma receptor ligands.

Quantitative Data for Benzylpiperidine Analogs as Sigma Receptor Ligands

The following table provides the binding affinities of several piperidine derivatives for sigma receptors.

| Compound/Derivative | Target | Ki (nM) | Reference |

| Compound 1 (a piperidine/piperazine derivative) | σ1R | 3.2 | [8] |

| Compound 3 (a piperidine/piperazine derivative) | σ1R | 8.9 | [8] |

| Compound 4b (a diazaspiro[3.5]nonane derivative) | σ1R | 2.7 | [9] |

| Compound 4b (a diazaspiro[3.5]nonane derivative) | σ2R | 27 | [9] |

| Compound 5b (a diazaspiro[3.5]nonane derivative) | σ1R | 13 | [9] |

| Compound 5b (a diazaspiro[3.5]nonane derivative) | σ2R | 102 | [9] |

| Compound 8f (a diazaspiro[3.5]nonane derivative) | σ1R | 10 | [9] |

| Compound 8f (a diazaspiro[3.5]nonane derivative) | σ2R | 165 | [9] |

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for σ1 and σ2 receptors.

Materials:

-

Membrane preparations from tissues rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2)

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2)

-

Assay buffer (e.g., Tris-HCl)

-

Unlabeled competing ligand (e.g., haloperidol for non-specific binding)

-

Test compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the appropriate tissue source.

-

Assay Setup: In a 96-well plate, set up the assay in triplicate as described for monoamine transporters, using the specific radioligand and competing ligand for sigma receptors. For σ2 receptor binding assays using [³H]DTG, a σ1-selective ligand (e.g., (+)-pentazocine) is often included to mask the σ1 sites.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer.

-

Counting and Data Analysis: Measure radioactivity and analyze the data as described in the monoamine transporter assay protocol to determine IC50 and Ki values.

Sigma-1 Receptor Signaling Cascade

Caption: A simplified diagram illustrating the activation of the Sigma-1 receptor and its role in intracellular calcium signaling.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. Recent studies have identified benzylpiperidine derivatives as potent and reversible MAGL inhibitors.[10][11]

Quantitative Data for Benzylpiperidine Analogs as MAGL Inhibitors

The following table showcases the MAGL inhibitory activity of several benzylpiperidine-based compounds.[11]

| Compound/Derivative | Target | IC50 (nM) | Ki (nM) | Reference |

| Compound 7 | MAGL | 133.9 | - | [11] |

| Compound 10c | MAGL | 124.6 | - | [11] |

| Compound 10d | MAGL | 107.2 | - | [11] |

| Compound 10e | MAGL | 109.4 | - | [11] |

| Compound 13 | MAGL | 2.0 | 1.42 | [11] |

Experimental Protocol: Fluorometric MAGL Inhibitor Screening Assay

This assay provides a high-throughput method for identifying MAGL inhibitors by measuring the fluorescence generated from the enzymatic cleavage of a specific substrate.

Materials:

-

Human recombinant MAGL

-

MAGL substrate (e.g., a fluorogenic substrate)

-

Assay buffer

-

Test compound

-

Positive control inhibitor (e.g., JZL184)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

MAGL enzyme solution

-

Test compound at various concentrations (or solvent for control and positive control inhibitor)

-

-

Pre-incubation: Incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the MAGL substrate to all wells to start the reaction.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MAGL Inhibition and Endocannabinoid Signaling

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 1-benzylpiperidine-3-carboxylate" literature review and patents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpiperidine-3-carboxylate is a heterocyclic organic compound with the chemical formula C₁₄H₁₉NO₂. It serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. Its piperidine core, substituted at the nitrogen with a benzyl group and at the 3-position with a methyl carboxylate, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of cholinesterase and monoacylglycerol lipase (MAGL) inhibitors.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 50585-91-6 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| Boiling Point | 108-110 °C (1 Torr) | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-benzylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate).

General Experimental Protocol: N-benzylation of Methyl Piperidine-3-carboxylate

This procedure is a representative method and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Methyl piperidine-3-carboxylate (1 equivalent)

-

Benzyl bromide or benzyl chloride (1.1-1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl piperidine-3-carboxylate in anhydrous acetonitrile or DMF, add the base (potassium carbonate or triethylamine).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Yield:

While specific yield data for this exact transformation is not consistently reported in publicly available literature, similar N-alkylation reactions of piperidine derivatives typically afford yields in the range of 70-95%, depending on the specific conditions and purification methods employed.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic protons (benzyl group): A multiplet in the range of δ 7.20-7.40 ppm (5H).

-

Benzylic protons (-CH₂-Ph): A singlet at approximately δ 3.50-3.60 ppm (2H).

-

Ester methyl protons (-COOCH₃): A singlet around δ 3.65-3.75 ppm (3H).

-

Piperidine ring protons: A series of multiplets in the upfield region (δ 1.50-3.20 ppm). The proton at the C3 position will likely appear as a multiplet around δ 2.50-2.80 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl carbon (-COO-): A signal in the range of δ 172-175 ppm.

-

Aromatic carbons (benzyl group): Signals between δ 127-138 ppm.

-

Benzylic carbon (-CH₂-Ph): A signal around δ 63-65 ppm.

-

Ester methyl carbon (-COOCH₃): A signal at approximately δ 51-53 ppm.

-

Piperidine ring carbons: Signals in the range of δ 25-60 ppm.

IR (Infrared) Spectroscopy

-

C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1150-1250 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): A peak at m/z = 233.

-

Major Fragmentation Peaks: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the loss of the methoxycarbonyl group or cleavage of the piperidine ring.

Applications in Drug Discovery and Patents

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have shown promise in several therapeutic areas.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. These compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown.

Monoacylglycerol Lipase (MAGL) Inhibitors

Benzylpiperidine derivatives synthesized from this compound have been identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and pain.

Patent Landscape

This compound and its derivatives are cited in numerous patents, highlighting their commercial importance as intermediates in the synthesis of proprietary compounds. For instance, U.S. Patent US4435572A describes the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, a structurally related compound, for the development of morphine analogs. While this patent does not directly involve the title compound, it underscores the utility of the piperidine-3-carboxylate scaffold in synthesizing neuroactive agents. Further investigation into patent databases reveals that compounds with the N-benzylpiperidine core are frequently claimed in patents for a wide range of therapeutic targets.

Conclusion

This compound is a synthetically valuable building block with significant applications in drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as cholinesterase and MAGL inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents for a variety of diseases.

Experimental Workflow for Synthesis and Characterization

References

Navigating the Safety Profile of Methyl 1-benzylpiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 1-benzylpiperidine-3-carboxylate (CAS No. 50585-91-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document collates and extrapolates information from structurally related piperidine derivatives to provide the most current and relevant safety guidance. Professionals handling this compound should treat it with the care required for novel chemical entities and consider the information herein as a baseline for safe laboratory practices.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical characteristics of a substance. While comprehensive experimental data for this compound is not widely available, some key properties have been reported.

| Property | Value | Source |

| CAS Number | 50585-91-6 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1][2] |

| Molecular Weight | 233.31 g/mol | [1][2] |

| Boiling Point | 108-110 °C (at 1 Torr) | [1] |

| Appearance | Not specified (often a liquid or low-melting solid) | Inferred |

| Solubility | Not specified | Inferred |

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, such as its hydrochloride salt and other N-benzylpiperidine derivatives, this compound should be handled as a substance with the potential to cause skin and eye irritation.[3][4] Some related compounds also present hazards of respiratory irritation and may be harmful if swallowed.[5][6]

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

GHS Pictograms (Anticipated)

Disclaimer: This GHS classification is extrapolated from related compounds and should be used for guidance pending specific experimental validation.

Safe Handling and Storage Protocols

Adherence to rigorous laboratory protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is recommended to minimize exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and aerosols. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Prevents direct skin contact. |

| Skin and Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing. | Minimizes contamination of personal clothing and skin. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols or dusts are generated, use a NIOSH-approved respirator. | Protects against inhalation of harmful vapors or particulates. |

Engineering Controls

The work environment should be engineered to reduce potential exposure.

-

Ventilation: Work in a well-ventilated area. For procedures with a higher risk of generating aerosols or vapors, a chemical fume hood is essential.[3]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Container: Keep the container tightly closed.[3]

-

Environment: Store in a cool, dry, and well-ventilated place.[3][4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

The following diagram illustrates the logical workflow for ensuring safe handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Spill Response

A clear and practiced spill response plan is essential.

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust.[3]

-

Collect: Place the absorbed or swept material into a suitable, labeled, and closed container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident according to your institution's protocols.